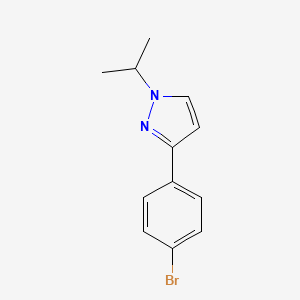

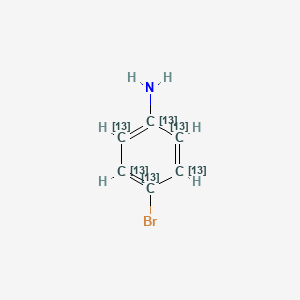

3-(4-Bromophenyl)-1-isopropylpyrazole

Übersicht

Beschreibung

“3-(4-Bromophenyl)-1-isopropylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. They are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of a pyrazole derivative can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . The specific molecular structure of “3-(4-Bromophenyl)-1-isopropylpyrazole” is not available in the literature I have access to.Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific chemical reactions of “3-(4-Bromophenyl)-1-isopropylpyrazole” are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. The specific physical and chemical properties of “3-(4-Bromophenyl)-1-isopropylpyrazole” are not available in the literature I have access to .Wissenschaftliche Forschungsanwendungen

Biochemical Applications : A study by Ryzhkova, Ryzhkov, and Elinson (2020) explored an electrochemically induced multicomponent transformation involving a derivative of 3-(4-Bromophenyl)pyrazole. The synthesized compound demonstrated potential for biomedical applications, particularly for regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Antiproliferative Agents : Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, showcasing the pyrazole moiety's importance in pharmaceutical chemistry. One of the compounds, a derivative of 3-(4-Bromophenyl)pyrazole, displayed significant cytotoxic effects against breast cancer and leukemic cells, highlighting its potential as a small molecule inhibitor for leukemia and breast cancer treatment (Ananda et al., 2017).

Antioxidant and Anti-inflammatory Properties : Thangarasu, Manikandan, and Thamaraiselvi (2019) investigated the biological properties of novel pyrazole carbaldehyde derivatives. Some compounds showed promising anti-inflammatory properties, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial and Anticancer Applications : Hassaneen et al. (2019) conducted a study on novel Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives. These compounds demonstrated promising antibacterial and anticancer properties, further expanding the therapeutic applications of pyrazole derivatives (Hassaneen et al., 2019).

Enzyme Inhibition : Turkan et al. (2019) synthesized novel pyrazoline derivatives from a 3-(4-Bromophenyl)pyrazole derivative, which were effective inhibitors of human carbonic anhydrase I and II isozymes and of the acetylcholinesterase enzyme. These findings are significant for the development of therapeutic agents targeting these enzymes (Turkan et al., 2019).

Antibacterial and Antifungal Agents : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. These compounds, related to the pyrazole structure, showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Wirkmechanismus

The mechanism of action of a compound depends on its biological target. Pyrazole derivatives are known to have various biological activities, including anticancer, antifungal, and wound healing activities. The specific mechanism of action of “3-(4-Bromophenyl)-1-isopropylpyrazole” is not available in the literature I have access to.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. General safety measures for handling organic compounds include avoiding ingestion and inhalation, and using personal protective equipment . The specific safety and hazards of “3-(4-Bromophenyl)-1-isopropylpyrazole” are not available in the literature I have access to.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c1-9(2)15-8-7-12(14-15)10-3-5-11(13)6-4-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLLJFAQBMVRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1-isopropylpyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)

![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1528099.png)

![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528100.png)

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-](/img/structure/B1528102.png)

![7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528108.png)

![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)